molecular formula C20H12ClNO2 B1208227 3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one CAS No. 6967-05-1

3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one

Cat. No. B1208227
CAS RN: 6967-05-1
M. Wt: 333.8 g/mol
InChI Key: ZKALLZGPPRUEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one is a member of coumarins.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • One-Pot Synthesis Approaches : The compound 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, closely related to the compound , was synthesized using a one-pot reaction, representing an improvement over previous multi-step reactions (Jilani, 2007).
  • Crystal Structure Analysis : Another study synthesized and analyzed the crystal structures of similar compounds, providing insights into their molecular arrangements and potential applications (Wang et al., 2004).

Potential Applications

  • CNS Activity Evaluation : A study synthesized 1-amino- and 1-mercapto-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyrans, evaluating their central nervous system (CNS) activity in rodent test systems, highlighting potential pharmaceutical applications (Matsumoto et al., 1977).
  • Hypolipidemic Activity : Compounds like 6H-2-chloro-6-methyl-dibenzo[b,d]pyran-6-carboxylic acid demonstrated significant hypolipidemic activity, suggesting potential therapeutic applications in managing cholesterol and triglyceride levels (Banzatti et al., 1984).
  • Anti-Cancer Activity : Novel Fluoro Substituted Benzo[b]pyran showed anti-lung cancer activity, indicating a potential role in cancer treatment (Hammam et al., 2005).

properties

CAS RN

6967-05-1

Product Name

3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one

Molecular Formula

C20H12ClNO2

Molecular Weight

333.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylideneamino]benzo[c]chromen-6-one

InChI

InChI=1S/C20H12ClNO2/c21-18-8-4-1-5-13(18)12-22-14-9-10-16-15-6-2-3-7-17(15)20(23)24-19(16)11-14/h1-12H

InChI Key

ZKALLZGPPRUEMZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)Cl

Other CAS RN

6967-05-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one
Reactant of Route 2
3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one
Reactant of Route 3
3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one
Reactant of Route 4
3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one
Reactant of Route 5
3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one
Reactant of Route 6
3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one

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